N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]pyrazine-2-carboxamide
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Overview
Description
N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]pyrazine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazine ring, a fluorophenyl group, and a piperidinyl moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidinyl Intermediate: The initial step involves the synthesis of the 2-oxopiperidin-1-yl intermediate through a cyclization reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Coupling with Pyrazine-2-carboxamide: The final step involves coupling the fluorophenyl-piperidinyl intermediate with pyrazine-2-carboxamide using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]furan-2-carboxamide
- N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]thiophene-2-carboxamide
Uniqueness
N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]pyrazine-2-carboxamide is unique due to its pyrazine ring, which imparts distinct electronic properties and reactivity compared to similar compounds with furan or thiophene rings. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c20-15-5-3-4-14(10-15)11-16(24-9-2-1-6-18(24)25)12-23-19(26)17-13-21-7-8-22-17/h3-5,7-8,10,13,16H,1-2,6,9,11-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIFMMVNJKUGCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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